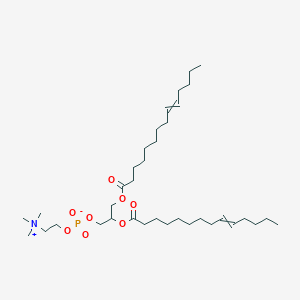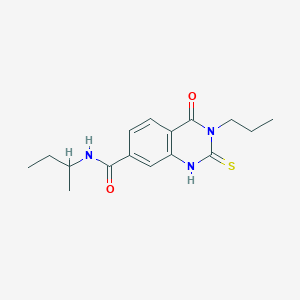
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound known for its unique structural properties. It is a phospholipid derivative, often utilized in various scientific research fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Métodos De Preparación
The synthesis of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the reaction of 2-chloroethyl phosphate with 2,3-di(tetradec-9-enoyloxy)propanol to form an intermediate compound. This intermediate is then reacted with trimethylamine to yield the final product . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the reduction of double bonds within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, with common reagents including alkyl halides and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield epoxides or hydroxylated derivatives, while reduction can lead to saturated compounds.
Aplicaciones Científicas De Investigación
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid bilayers and membrane dynamics due to its amphiphilic properties.
Biology: The compound is employed in the formation of liposomes and other vesicular structures, which are essential in drug delivery systems and cellular studies.
Medicine: Its role in drug delivery is particularly significant, as it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of 2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane fusion. The molecular targets primarily include membrane proteins and phospholipids, with pathways involving alterations in membrane dynamics and interactions with other cellular components .
Comparación Con Compuestos Similares
2,3-Di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar phospholipid derivatives, such as:
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: This compound has shorter acyl chains, which can affect its membrane integration and fluidity properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): DOPC is another phospholipid with different acyl chain lengths and saturation levels, influencing its use in liposome formation and membrane studies.
The uniqueness of this compound lies in its specific acyl chain length and unsaturation, which confer distinct biophysical properties and applications in various research fields.
Propiedades
Fórmula molecular |
C36H68NO8P |
|---|---|
Peso molecular |
673.9 g/mol |
Nombre IUPAC |
2,3-di(tetradec-9-enoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3 |
Clave InChI |
AVCZHZMYOZARRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14098134.png)
![(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14098136.png)
![Adenosine,5'-[(3-aminopropyl)methylsulfonio]-5'-deoxy-](/img/structure/B14098144.png)

![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B14098151.png)
![Methyl 4-[2-(4-fluorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098155.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B14098163.png)
![7-Chloro-1-(3-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098171.png)

![[17-(6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl)-2-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14098188.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/structure/B14098197.png)

![2-Benzyl-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098224.png)
